[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid
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Overview
Description
[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved product purity. The use of continuous flow technology also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a key reagent in the development of new synthetic methodologies .
Biology
In biological research, this compound is used in the development of boron-containing drugs. Boron has unique properties that can enhance the biological activity of certain compounds, making this compound a valuable tool in drug discovery .
Medicine
In medicine, this compound is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for applications that require high stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid include:
- [4-(4-Methoxyphenyl)-1H-indole-5-yl]boronic acid
- [4-(4-Methoxyphenyl)-1H-imidazole-5-yl]boronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique pyrimidine ring structure, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group further enhances its reactivity and stability, making it a versatile reagent in various applications .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c1-17-9-4-2-8(3-5-9)11-10(12(15)16)6-13-7-14-11/h2-7,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXXRMJKFCYUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2=CC=C(C=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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